9,10-Dihydroxy-12-octadecenoic acid

Descripción

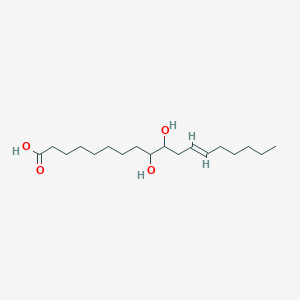

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H34O4 |

|---|---|

Peso molecular |

314.5 g/mol |

Nombre IUPAC |

(E)-9,10-dihydroxyoctadec-12-enoic acid |

InChI |

InChI=1S/C18H34O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h7,10,16-17,19-20H,2-6,8-9,11-15H2,1H3,(H,21,22)/b10-7+ |

Clave InChI |

XEBKSQSGNGRGDW-JXMROGBWSA-N |

SMILES |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |

SMILES isomérico |

CCCCC/C=C/CC(C(CCCCCCCC(=O)O)O)O |

SMILES canónico |

CCCCCC=CCC(C(CCCCCCCC(=O)O)O)O |

melting_point |

59-59.5°C |

Descripción física |

Solid |

Sinónimos |

9,10-dihydroxy-12-octadecenoic acid leukotoxin-diol Lx-diol |

Origen del producto |

United States |

Natural Occurrence and Biological Distribution of 9,10 Dihydroxy 12 Octadecenoic Acid

Endogenous Presence in Biological Systems

The formation of 9,10-DHOME within biological systems is a multi-step enzymatic process. This section explores its origin as a linoleic acid metabolite and its detection in various non-human animal models, as well as in plant and microbial sources.

Occurrence as a Metabolite of Linoleic Acid

9,10-DHOME is not a primary dietary component but is endogenously synthesized from linoleic acid. wikipedia.org The metabolic pathway involves the action of cytochrome P450 epoxygenases, which convert linoleic acid into its epoxide derivative, 9,10-epoxyoctadecenoic acid (9,10-EpOME), also known as coronaric acid. wikipedia.orgnih.gov Subsequently, the enzyme soluble epoxide hydrolase (sEH) facilitates the hydrolysis of the epoxide ring of 9,10-EpOME to form the vicinal diol, 9,10-DHOME. nih.gov This metabolic conversion is a key pathway for the processing of linoleic acid in various tissues.

Detection in Animal Tissues (Non-Human Models)

The presence of 9,10-DHOME has been identified in several non-human animal models, highlighting its role in animal physiology.

Invertebrates: Studies have reported the presence of (12Z)-9,10-Dihydroxyoctadec-12-enoic acid in the fruit fly, Drosophila melanogaster. nih.gov Further research in Drosophila has shown that the levels of related hydroxy-octadecadienoic acids (HODEs) increase with supplementation of linoleic acid. bham.ac.uk

Mammals: In murine models, 9,10-DHOME has been detected in the gastrointestinal tract. A study comparing specific pathogen-free (SPF) mice with germ-free (GF) mice found significantly lower concentrations of 9,10-DHOME in the cecum and colon contents of GF mice, indicating a substantial contribution of the gut microbiota to its production. nih.gov While luminal concentrations were markedly decreased in GF mice, the levels of 9,10-DHOME in the intestinal tissue (except the cecum) remained largely unchanged, suggesting that mammalian cells also produce this metabolite. nih.gov

The following table summarizes the detection of 9,10-DHOME in non-human animal models based on available research findings.

| Animal Model | Tissue/Location | Key Findings |

| Drosophila melanogaster (Fruit Fly) | Whole organism | Detected as (12Z)-9,10-Dihydroxyoctadec-12-enoic acid. nih.gov |

| Mouse (Murine model) | Cecum and Colon (luminal contents) | Significantly lower levels in germ-free mice compared to specific pathogen-free mice, indicating microbial production. nih.gov |

| Mouse (Murine model) | Intestinal tissue | Levels remained relatively stable in germ-free mice, suggesting endogenous production by mammalian cells. nih.gov |

Identification in Plant and Microbial Sources

9,10-DHOME and its precursors are not exclusive to the animal kingdom, with their presence also noted in various plant and microbial species.

Plants: The compound has been isolated from the seeds of Cucurbita pepo (pumpkin). hmdb.ca While direct detection of 9,10-DHOME in all plants is not extensively documented, related metabolic pathways are known to exist. For instance, in tomato (Solanum lycopersicum), the related compound 9,12,13-trihydroxy-10(E)-octadecenoic acid has been studied, suggesting the presence of complex fatty acid hydroxylation pathways in plants. researchgate.net Furthermore, a related hydroxy fatty acid, (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, was isolated from Ehretia dicksonii. nih.gov

Microorganisms: The gut microbiota plays a significant role in the metabolism of linoleic acid to 9,10-DHOME. nih.gov Studies have shown that gut microbes can directly convert linoleic acid to this diol. researchgate.net Beyond the gut, other microorganisms have been identified as producers. For example, the skin-resident fungus Malassezia restricta has been shown to be positively correlated with the presence of 9,10-DHOME on adult skin. researchgate.net The bacterium Trypanosoma brucei has also been reported to contain (12Z)-9,10-Dihydroxyoctadec-12-enoic acid. nih.gov

The table below provides a summary of plant and microbial sources where 9,10-DHOME or its closely related metabolites have been identified.

| Source | Species/Type | Compound Identified |

| Plant | Cucurbita pepo (Pumpkin) seeds | 9,10-DHOME hmdb.ca |

| Fungus | Malassezia restricta (Skin mycobiome) | 9,10-DHOME researchgate.net |

| Protozoa | Trypanosoma brucei | (12Z)-9,10-Dihydroxyoctadec-12-enoic acid nih.gov |

| Bacteria | Gut microbiota | 9,10-DHOME nih.gov |

Isomeric Distribution in Natural Isolates

9,10-Dihydroxy-12-octadecenoic acid possesses chiral centers at the C9 and C10 positions, leading to the existence of different stereoisomers (enantiomers and diastereomers). The specific isomeric form can influence its biological activity.

The nomenclature often specifies the stereochemistry, such as (9R,10R,12Z)-9,10-dihydroxyoctadec-12-enoic acid. hmdb.ca This indicates the absolute configuration at the chiral carbons and the geometry of the double bond. In many biological systems, enzymatic reactions are stereospecific, leading to the production of a specific isomer. However, non-enzymatic oxidation of linoleic acid can lead to the formation of racemic mixtures, which contain equal amounts of different enantiomers. ontosight.ai

The distribution of specific isomers in various natural sources is an area of ongoing research. The biological implications of the different stereoisomers are significant, as they may interact differently with enzymes and receptors.

Stereochemistry and Isomerism of 9,10 Dihydroxy 12 Octadecenoic Acid

Diastereomeric and Enantiomeric Forms

9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME) is a complex lipid molecule with multiple stereocenters, giving rise to various stereoisomers. The two hydroxyl groups at carbons 9 and 10, and the double bond at carbon 12, are key features determining its three-dimensional structure and, consequently, its biological activity.

The hydroxyl groups at the 9th and 10th positions can be arranged in either a threo or erythro configuration. This describes the relative orientation of the substituents on the two adjacent chiral centers. Furthermore, for each of these diastereomers, two enantiomeric forms exist, (9R,10R) and (9S,10S) for the threo form, and (9R,10S) and (9S,10R) for the erythro form. The double bond at the 12th position is typically in the cis (Z) configuration, as indicated by its full chemical name: (12Z)-9,10-dihydroxy-12-octadecenoic acid. larodan.com

The specific stereochemistry of 9,10-DiHOME can influence its biological effects. For instance, different stereoisomers may exhibit varying potencies in their interactions with cellular receptors and enzymes.

Table 1: Possible Stereoisomers of 9,10-Dihydroxy-12(Z)-octadecenoic acid

| Configuration | Enantiomer 1 | Enantiomer 2 |

| Threo | (9R,10R)-dihydroxy-12(Z)-octadecenoic acid | (9S,10S)-dihydroxy-12(Z)-octadecenoic acid |

| Erythro | (9R,10S)-dihydroxy-12(Z)-octadecenoic acid | (9S,10R)-dihydroxy-12(Z)-octadecenoic acid |

Positional Isomers and Related Dihydroxyoctadecenoic Acids (e.g., 12,13-DiHOME)

Besides the stereoisomers of 9,10-DiHOME, there exist several positional isomers where the dihydroxy groups are located at different positions along the octadecenoic acid backbone. A prominent and well-studied positional isomer is 12,13-dihydroxy-9-octadecenoic acid (12,13-DiHOME). caymanchem.com Like 9,10-DiHOME, 12,13-DiHOME is also derived from linoleic acid. caymanchem.com

The location of the hydroxyl groups significantly impacts the molecule's properties and biological functions. For example, while both 9,10-DiHOME and 12,13-DiHOME are involved in inflammatory processes, they can have distinct or even opposing effects in different biological contexts. caymanchem.comnih.gov Research has shown that while both are elevated after intense exercise, their specific roles and correlations with other metabolites can differ. nih.govresearchgate.net

Other positional isomers of dihydroxyoctadecenoic acids have also been identified, though they are generally less studied than 9,10- and 12,13-DiHOME. These include isomers with hydroxyl groups at positions such as 7,8-, 5,8-, and 8,11-. nih.gov The presence and abundance of these various isomers can vary depending on the biological system and the specific enzymatic pathways involved in their formation. nih.govnih.gov

Table 2: Common Positional Isomers of Dihydroxyoctadecenoic Acid

| Isomer Name | Abbreviation | Hydroxyl Group Positions | Double Bond Position |

| This compound | 9,10-DiHOME | 9, 10 | 12 |

| 12,13-Dihydroxy-9-octadecenoic acid | 12,13-DiHOME | 12, 13 | 9 |

Relationship to Epoxy- and Trihydroxy-Octadecenoic Acid Metabolites

This compound is metabolically linked to other oxidized fatty acids, particularly epoxy- and trihydroxy-octadecenoic acids. The primary precursor to 9,10-DiHOME is 9(10)-epoxyoctadec-12-enoic acid (9(10)-EpOME), also known as leukotoxin. caymanchem.comnih.gov This epoxide is formed from linoleic acid through the action of cytochrome P450 (CYP) epoxygenases. caymanchem.comnih.gov

The conversion of 9(10)-EpOME to 9,10-DiHOME is catalyzed by the enzyme soluble epoxide hydrolase (sEH). caymanchem.comnih.gov This enzymatic hydrolysis opens the epoxide ring, resulting in the formation of the vicinal diol. caymanchem.com A similar pathway exists for the formation of 12,13-DiHOME from its corresponding epoxide precursor, 12(13)-epoxyoctadec-9-enoic acid (12(13)-EpOME or isoleukotoxin). caymanchem.comnih.gov

Furthermore, 9,10-DiHOME can be further metabolized to trihydroxy-octadecenoic acids (TriHOMEs). For example, the enzymatic conversion of epoxyalcohol derivatives of linoleic acid can lead to the formation of various trihydroxy metabolites, such as 9,12,13-Trihydroxy-10-octadecenoic acid. mdpi.comhmdb.ca These subsequent metabolic steps add another layer of complexity to the biological roles of these lipid mediators. The formation of these various metabolites represents a cascade of oxidative transformations of linoleic acid, each product potentially having unique biological activities. nih.gov

Table 3: Metabolic Relationships of 9,10-DiHOME

| Precursor | Enzyme | Product | Further Metabolite |

| Linoleic Acid | Cytochrome P450 Epoxygenase | 9(10)-Epoxyoctadec-12-enoic acid (9(10)-EpOME) | This compound (9,10-DiHOME) |

| 9(10)-Epoxyoctadec-12-enoic acid (9(10)-EpOME) | Soluble Epoxide Hydrolase (sEH) | This compound (9,10-DiHOME) | Trihydroxy-octadecenoic acids (TriHOMEs) |

Biosynthesis and Metabolic Pathways of 9,10 Dihydroxy 12 Octadecenoic Acid

Microbial Bioconversion Pathways

Microorganisms, particularly bacteria residing in the gut, are also capable of metabolizing linoleic acid to produce a variety of oxygenated fatty acids, including 9,10-DiHOME.

Gut commensal bacteria have been identified as producers of 9,10-DiHOME. Studies comparing specific-pathogen-free (SPF) mice with germ-free (GF) mice have shown that the concentration of 9,10-DiHOME in the cecum and colon is significantly lower in GF mice, indicating a microbial origin. nih.gov Furthermore, ex vivo fermentation of intestinal contents with supplemental linoleic acid resulted in the generation of 9,10-DiHOME, confirming that gut microbes can directly convert dietary linoleic acid into this diol. nih.gov

While the broader gut microbiota is known to produce 9,10-DiHOME, the metabolic pathways in specific bacterial species can vary.

Pseudomonas aeruginosa : The strain P. aeruginosa PR3 is well-documented for its ability to produce various hydroxy fatty acids from different unsaturated fatty acid substrates. For example, it can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid and ricinoleic acid into 10,12-dihydroxy-8(E)-octadecenoic acid. researchgate.netresearchgate.net However, the specific bioconversion of linoleic acid to 9,10-dihydroxy-12-octadecenoic acid by this bacterium has not been reported.

Lactobacillus species : Various Lactobacillus strains, such as Lactobacillus plantarum and Lactobacillus acidophilus, are known to possess fatty acid hydratase activity. nih.govscispace.commdpi.comasm.org When exposed to linoleic acid, these bacteria characteristically produce monohydroxy fatty acids, primarily 10-hydroxy-12-octadecenoic acid (10-HOE) and 13-hydroxy-9-octadecenoic acid (13-HOE), through the hydration of one of the double bonds. nih.govmdpi.com Some strains can further produce 10,13-dihydroxy-octadecanoic acid. mdpi.com The production of this compound is not a typical reported outcome of linoleic acid metabolism by these species.

| Microbial Group | Substrate | Key Product(s) | Pathway Notes |

| Gut Microbiota (mixed) | Linoleic Acid | This compound (9,10-DiHOME) | Confirmed by comparison of germ-free vs. SPF mice and ex vivo fermentation. nih.gov |

| Lactobacillus species | Linoleic Acid | 10-hydroxy-12-octadecenoic acid (10-HOE), 13-hydroxy-9-octadecenoic acid (13-HOE) | Proceeds via fatty acid hydratase activity. nih.govmdpi.com Does not typically yield 9,10-DiHOME. |

Fungi also metabolize linoleic acid to produce signaling molecules that regulate their development. In the fungus Aspergillus nidulans, linoleic acid is the precursor for a group of endogenous sporogenic compounds called psi factors, which are mixtures of hydroxylinoleic acid moieties. nih.govnih.gov These compounds influence the balance between asexual and sexual spore development. While this demonstrates that A. nidulans possesses enzymatic machinery to oxygenate linoleic acid, the specific production of this compound as a metabolic product has not been documented. nih.govnih.gov

Engineered Microbial Systems for Biosynthesis (e.g., Recombinant Escherichia coli)

The microbial production of hydroxy fatty acids has emerged as a promising biotechnological approach for synthesizing valuable oleochemicals. While the direct synthesis of this compound in wild-type microorganisms is not extensively documented, the use of genetically engineered microbes, particularly Escherichia coli, has demonstrated significant potential.

Metabolic engineering strategies in E. coli have been successfully employed to produce various hydroxy fatty acids from renewable feedstocks like glucose. researchgate.net These strategies often involve the co-expression of multiple genes to construct a functional biosynthetic pathway. For the synthesis of dihydroxy fatty acids, a multi-step enzymatic cascade is typically required.

A proof-of-principle for the in vitro production of a related compound, 9,10-dihydroxyhexadecanoic acid, has been demonstrated using a combination of three heterologous enzymes expressed in E. coli. doaj.orgresearchgate.net This system utilized:

A fatty acid desaturase (FAD) to introduce a double bond into a saturated fatty acid precursor.

An epoxygenase (EPOX) to convert the double bond into an epoxide.

An epoxide hydrolase (EH) to open the epoxide ring, forming the diol.

This three-enzyme system highlights a viable pathway that could be adapted for the production of this compound. By selecting appropriate enzymes with specificity for C18 substrates, it is conceivable to engineer an E. coli strain capable of converting linoleic acid or its precursors into the target diol.

Furthermore, studies on gut microbiota have revealed that commensal bacteria can metabolize linoleic acid to produce this compound (also referred to as 9,10-DiHOME). nih.gov This conversion is believed to proceed through an intermediate, 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME), which is then hydrolyzed to the diol. nih.gov This finding suggests that the necessary enzymatic machinery, likely involving cytochrome P450 epoxygenases and epoxide hydrolases, exists within the microbial world and could be harnessed for biotechnological production in hosts like E. coli. nih.gov

The production of other dihydroxy fatty acids in recombinant E. coli, such as 5,8-dihydroxy-9,12(Z,Z)-octadecadienoic acid from linoleic acid by expressing a fungal diol synthase, further underscores the versatility of this microbial host for synthesizing complex fatty acid derivatives. nih.gov

Below is an interactive data table summarizing key enzymes and their potential roles in the engineered biosynthesis of this compound.

| Enzyme Class | Specific Enzyme Example | Source Organism | Role in Biosynthesis |

| Fatty Acid Desaturase | FAD | Saccharomyces cerevisiae | Introduction of a double bond at the C9-C10 position of a saturated C18 precursor. |

| Epoxygenase | EPOX | Stokasia laevis | Conversion of the C9-C10 double bond of an oleic acid intermediate to an epoxide. |

| Epoxide Hydrolase | EH | Caenorhabditis elegans | Hydrolysis of the 9,10-epoxide to form the 9,10-diol. |

| Diol Synthase | 7,8-LDS | Glomerella cingulata | Direct conversion of linoleic acid to a dihydroxy fatty acid, suggesting potential for engineering specificity. |

Plant Metabolic Pathways (e.g., in Solanaceae)

In plants, the biosynthesis of oxylipins, including dihydroxy fatty acids, is a crucial component of their defense mechanisms and developmental processes. While the direct pathway to this compound is not as well-characterized as other oxylipins, evidence from related compounds and enzyme families provides a strong basis for its potential formation, particularly within families like Solanaceae (e.g., tomato).

The synthesis of a related compound, 9,12,13-trihydroxy-10(E)-octadecenoic acid, in tomato fruits points to a pathway that could be adapted for the formation of dihydroxy fatty acids. researchgate.net This pathway involves the sequential action of lipoxygenase and peroxygenase. researchgate.net

The initial step in the biosynthesis of many plant oxylipins is the oxygenation of polyunsaturated fatty acids like linoleic acid by lipoxygenases (LOXs). mdpi.com LOXs are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into fatty acids, forming hydroperoxy fatty acids. mdpi.com Depending on the specific LOX isoform, this can lead to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE).

For the formation of this compound, the pathway would likely initiate with the action of a 9-LOX on linoleic acid to produce 9-HPODE. This hydroperoxide can then be further metabolized by other enzymes.

One potential route involves the conversion of the hydroperoxide to an epoxide intermediate. In some plants, cytochrome P-450-dependent enzymes and peroxygenases are known to catalyze the epoxidation of fatty acids. nih.gov For example, in Euphorbia lagascae, a cytochrome P-450 and a peroxygenase convert linoleic acid into cis-12,13-epoxy-9(Z)-octadecenoic acid (vernolic acid). nih.gov A similar enzymatic activity could potentially form 9,10-epoxy-12-octadecenoic acid from a linoleic acid precursor. This epoxide would then be a substrate for an epoxide hydrolase to yield this compound.

The following table outlines the key enzyme families and their proposed roles in the plant metabolic pathway leading to this compound.

| Enzyme Family | Proposed Role | Intermediate Formed |

| 9-Lipoxygenase (9-LOX) | Initial oxygenation of linoleic acid | 9-Hydroperoxyoctadecadienoic acid (9-HPODE) |

| Peroxygenase/Cytochrome P450 | Conversion of a precursor to an epoxide | 9,10-epoxy-12-octadecenoic acid |

| Epoxide Hydrolase | Hydrolysis of the epoxide to a diol | This compound |

Non-Enzymatic Formation Mechanisms (e.g., Autoxidation)

Beyond enzymatic pathways, this compound can also be formed through non-enzymatic mechanisms, primarily through the autoxidation of linoleic acid. escholarship.org This process is initiated by reactive oxygen species (ROS) and involves a free-radical chain reaction.

The oxidation of linoleic acid can be initiated by various factors, including heat, light, and the presence of metal ions. This leads to the formation of lipid hydroperoxides, including 9-HPODE and 13-HPODE. researchgate.net These hydroperoxides are relatively unstable and can undergo further reactions to form a complex mixture of secondary oxidation products.

The formation of this compound via autoxidation likely proceeds through the formation of an epoxide intermediate from the corresponding hydroperoxide, which is then hydrolyzed. Free-radical oxidation of linoleic acid is known to produce racemic mixtures of 9-HODE. wikipedia.org This process can also lead to the formation of various other oxidized metabolites.

The key steps in the non-enzymatic formation can be summarized as follows:

Initiation: Abstraction of a hydrogen atom from the bis-allylic position of linoleic acid by a reactive oxygen species, forming a lipid radical.

Propagation: The lipid radical reacts with molecular oxygen to form a peroxyl radical. This radical can then abstract a hydrogen atom from another linoleic acid molecule, forming a lipid hydroperoxide (e.g., 9-HPODE) and a new lipid radical.

Decomposition and Rearrangement: The hydroperoxide can decompose and rearrange to form various products, including epoxide intermediates.

Hydrolysis: The epoxide intermediate can be hydrolyzed to form the diol, this compound.

This non-enzymatic pathway generally lacks the stereo- and regio-specificity of enzymatic reactions, leading to a mixture of isomers.

Enzymology of 9,10 Dihydroxy 12 Octadecenoic Acid Synthesis and Metabolism

Characterization of Key Biosynthetic Enzymes

The formation of 9,10-DiHOME from linoleic acid is a two-step process involving initial epoxidation and subsequent hydration, each catalyzed by distinct enzymes.

The initial step in the formation of 9,10-DiHOME is the epoxidation of linoleic acid to form 9,10-epoxyoctadecenoic acid (9,10-EpOME), also known as leukotoxin. nih.gov This reaction is catalyzed by cytochrome P450 (CYP) monooxygenases. nih.govwikipedia.org Various CYP isoforms, particularly from the CYP2C and CYP2J subfamilies, are primarily responsible for the epoxidation of polyunsaturated fatty acids like linoleic acid. mdpi.com These enzymes are integral to the production of a variety of bioactive lipid mediators. researchgate.net The conversion of linoleic acid by CYP enzymes can also produce the regioisomer 12,13-epoxyoctadecenoic acid (12,13-EpOME). nih.gov

The second step in the synthesis of 9,10-DiHOME involves the hydrolysis of the epoxide ring of 9,10-EpOME. This reaction is primarily catalyzed by soluble epoxide hydrolase (sEH). nih.govnih.gov sEH is a bifunctional enzyme with a C-terminal hydrolase domain and an N-terminal phosphatase domain. nih.govfrontiersin.org The C-terminal hydrolase domain is responsible for the conversion of epoxy fatty acids, such as 9,10-EpOME, into their corresponding diols, in this case, 9,10-DiHOME. nih.govnih.gov

sEH exhibits high efficiency in converting epoxides to diols and is ubiquitously expressed in human tissues. nih.gov The enzyme generally prefers endogenous lipid epoxides as substrates over xenobiotic epoxides. mdpi.com Studies on the stereochemical features of epoxide hydrolysis have shown that mammalian sEH can differ from plant epoxide hydrolases in its enantioselectivity. nih.gov For instance, rat liver soluble EH shows a lack of enantioselectivity when hydrolyzing cis-9,10-epoxystearic acid. nih.gov The kinetics of sEH can be influenced by various inhibitors, with some studies demonstrating mixed-competitive inhibition. isnff-jfb.com

Table 1: Key Enzymes in 9,10-DiHOME Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Cytochrome P450 (CYP) Epoxygenase | Epoxidation | Linoleic Acid | 9,10-Epoxyoctadecenoic acid (9,10-EpOME) |

| Soluble Epoxide Hydrolase (sEH) | Hydrolysis | 9,10-Epoxyoctadecenoic acid (9,10-EpOME) | 9,10-Dihydroxy-12-octadecenoic acid (9,10-DiHOME) |

While the primary pathway for 9,10-DiHOME synthesis involves the epoxidation of linoleic acid followed by hydrolysis, other enzymes such as fatty acid hydratases and diol synthases can also produce hydroxylated fatty acids. Fatty acid hydratases catalyze the addition of water to non-activated carbon-carbon double bonds in unsaturated fatty acids. mdpi.com For example, oleate (B1233923) hydratase can convert oleic acid to 10-hydroxyoctadecanoic acid. mdpi.com Some fatty acid hydratases have been engineered to alter their regioselectivity. researchgate.net Plant-based enzymes, such as peroxygenases, can also be involved in the formation of epoxy and hydroxy fatty acids. lookchem.com

Enzymes Responsible for Further Metabolism

Once formed, 9,10-DiHOME can be further metabolized by other enzymes, leading to the formation of different fatty acid derivatives.

Hydroxy fatty acids like 9,10-DiHOME can be oxidized by dehydrogenases to form oxo-fatty acids. nih.govwikipedia.org For example, 9-hydroxyoctadecadienoic acid (9-HODE) can be metabolized to 9-oxo-octadecadienoic acid. wikipedia.org This conversion of a hydroxyl group to a keto group represents a significant metabolic transformation.

Further metabolism of 9,10-DiHOME and its derivatives can involve conjugation reactions. These reactions, often catalyzed by transferase enzymes, can attach molecules like glutathione (B108866) or glucuronic acid to the fatty acid, which generally increases their water solubility and facilitates excretion. While specific studies on the conjugation of 9,10-DiHOME are limited, this is a common metabolic fate for many lipid molecules.

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | 9,10-DiHOME |

| 9,10-Epoxyoctadecenoic acid | 9,10-EpOME |

| 12,13-Epoxyoctadecenoic acid | 12,13-EpOME |

| 9-Hydroxyoctadecadienoic acid | 9-HODE |

| Linoleic acid | LA |

| Oleic acid | |

| 10-Hydroxyoctadecanoic acid | |

| 9-Oxo-octadecadienoic acid | |

| cis-9,10-Epoxystearic acid | |

| Glutathione |

Genetic and Molecular Aspects of Enzyme Expression and Regulation

The production of 9,10-DiHOME is a two-step enzymatic process initiated by cytochrome P450 (CYP) epoxygenases followed by the action of soluble epoxide hydrolase (sEH). The expression and function of these enzymes are tightly controlled at the genetic and molecular levels.

Cytochrome P450 Epoxygenases (CYP2C and CYP2J families)

The initial epoxidation of linoleic acid to form the intermediate 9,10-epoxyoctadecenoic acid (9,10-EpOME), also known as leukotoxin, is primarily catalyzed by specific isoforms of the cytochrome P450 family, notably CYP2C8, CYP2C9, and CYP2J2. nih.govnih.gov The regulation of these enzymes is multifactorial:

Substrate Induction: The expression of the CYP2C9 gene in vascular endothelial cells can be upregulated by its substrate, linoleic acid. nih.gov This suggests a feed-forward mechanism where the presence of the fatty acid enhances its own metabolism.

Genetic Polymorphisms: Variations within the genes encoding CYP epoxygenases can lead to altered enzyme activity, which in turn can influence an individual's susceptibility to cardiovascular diseases. nih.gov The catalytic activity of these enzymes is also dependent on cytochrome P450 reductase (POR), and genetic variants of the POR gene can significantly impact the function of CYP epoxygenases. wikipedia.org

Transcriptional Control: The regulation of CYP genes is complex, often involving nuclear receptors that respond to a wide array of endogenous and xenobiotic signals. While specific regulatory pathways for linoleic acid metabolism are still being fully elucidated, it is known that these enzymes are part of broad metabolic systems.

Soluble Epoxide Hydrolase (sEH)

The second and final step in 9,10-DiHOME synthesis is the hydrolysis of 9,10-EpOME, a reaction catalyzed by soluble epoxide hydrolase (sEH), which is encoded by the EPHX2 gene. nih.govnih.gov The regulation of sEH is critical as it controls the balance between the epoxide precursor and the diol product.

Transcriptional Regulation of EPHX2: The human EPHX2 gene promoter contains a GC-rich minimal promoter region essential for its transcription. nih.govnih.gov The transcription factor Sp1 plays a dual role; it is involved in augmenting the minimal promoter activity but can also act as a negative regulator. nih.govportlandpress.com For instance, high-glucose conditions have been shown to suppress EPHX2 transcription through the action of Sp1. portlandpress.com Conversely, activating protein 2α (AP2α) can promote EPHX2 transcription, and a competitive balance between Sp1 and AP2α binding to the promoter region appears to modulate gene expression. portlandpress.com

Genetic Polymorphisms: Several single nucleotide polymorphisms (SNPs) have been identified in the EPHX2 gene. maayanlab.cloud Some of these variants, such as the K55R polymorphism, are associated with increased sEH activity and have been linked to a higher risk for conditions like coronary heart disease. maayanlab.cloudahajournals.org

Post-Translational and Allosteric Regulation: The activity of the sEH enzyme can be modulated by other molecules. For example, certain nitro fatty acids have been shown to bind to allosteric sites on the sEH protein, thereby inhibiting its catalytic function. scienceopen.com

| Gene | Encoded Enzyme | Key Regulatory Mechanisms |

| CYP2C9 | Cytochrome P450 2C9 | - Upregulation by substrate (linoleic acid) nih.gov- Genetic polymorphisms affecting activity nih.gov |

| CYP2C8 | Cytochrome P450 2C8 | - Genetic polymorphisms affecting activity- Regulation by nuclear receptors |

| CYP2J2 | Cytochrome P450 2J2 | - Genetic polymorphisms affecting activity- Tissue-specific expression patterns |

| EPHX2 | Soluble Epoxide Hydrolase (sEH) | - Transcriptional control by Sp1 and AP2α portlandpress.com- Suppression by high-glucose conditions portlandpress.com- Genetic polymorphisms (e.g., K55R) altering activity maayanlab.cloudahajournals.org- Allosteric inhibition by nitro fatty acids scienceopen.com |

Optimization of Enzymatic Conversion Conditions

The efficient production of this compound through enzymatic conversion relies on the optimization of reaction parameters for both the cytochrome P450-mediated epoxidation and the subsequent hydrolysis by soluble epoxide hydrolase.

Optimization of CYP-mediated Epoxidation

The conversion of linoleic acid to 9,10-EpOME is the rate-limiting step. Optimizing this reaction involves controlling substrate concentration, enzyme source, and the presence of co-factors and inhibitors.

Kinetic Parameters: Studies using human liver microsomes have determined the kinetic parameters for linoleic acid epoxidation, revealing a K_m of 170 µM and a V_max of 58 pmol/mg/min. nih.gov Recombinant CYP2C9 was identified as the most active enzyme in this process. nih.gov This data is crucial for designing bioreactors and setting appropriate substrate concentrations to achieve maximal velocity without causing substrate inhibition.

Competitive Inhibition: The synthesis of 9,10-EpOME can be competitively inhibited by other polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which also serve as substrates for CYP2C8, CYP2C9, and CYP2J2. nih.gov Therefore, the purity of the linoleic acid substrate is a key factor for optimizing the yield of the desired epoxide.

Reaction Environment: While detailed enzymatic optimization in vitro is sparse, related chemical epoxidation studies suggest that temperature is a critical parameter. For the chemical synthesis of epoxidized linoleic acid, a reaction temperature of 45°C was found to be optimal to maximize epoxide formation while minimizing degradation. analis.com.my This provides a potential starting point for optimizing the temperature for the enzymatic reaction, which would also need to consider the thermal stability of the specific CYP isoform being used.

Optimization of sEH-mediated Hydrolysis

The hydrolysis of 9,10-EpOME to 9,10-DiHOME is generally an efficient reaction. Optimization focuses on enzyme concentration, temperature, and stereochemical control.

Reaction Conditions: For assaying sEH activity, incubation temperatures are typically around 30°C. escholarship.org The reaction is generally rapid, with incubation times often kept short (e.g., 10 minutes) to ensure measurements are taken during the linear phase of substrate conversion. escholarship.org

Stereoselectivity: Mammalian and plant epoxide hydrolases can exhibit different stereochemical preferences when hydrolyzing fatty acid epoxides. nih.gov For example, soybean sEH shows high enantioselectivity, converting a racemic epoxide mixture into a single chiral diol product, whereas rat liver cytosolic sEH does not. nih.gov The choice of enzyme source is therefore critical if a specific stereoisomer of 9,10-DiHOME is desired.

| Parameter | CYP-mediated Epoxidation | sEH-mediated Hydrolysis |

| Enzyme Source | Recombinant CYP2C9 shows high activity nih.gov | Mammalian or plant sEH; choice affects stereochemistry nih.gov |

| Substrate | High-purity linoleic acid to avoid competitive inhibition nih.gov | 9,10-epoxyoctadecenoic acid (9,10-EpOME) |

| Temperature | Optimal temperature needs to balance reaction rate and enzyme stability (related chemical reaction optimal at 45°C) analis.com.my | Typically around 30°C for in vitro assays escholarship.org |

| Kinetics (K_m) | 170 µM (for human liver microsomes) nih.gov | Generally high catalytic efficiency |

| Inhibitors | Other polyunsaturated fatty acids (EPA, DHA) nih.gov | Specific sEH inhibitors (used experimentally to study function) |

| Key Considerations | Availability of co-factors (NADPH) and cytochrome P450 reductase wikipedia.org | Stereochemical outcome of the final diol product nih.gov |

Chemical Synthesis and Derivatization Strategies for 9,10 Dihydroxy 12 Octadecenoic Acid

De Novo Chemical Synthesis Methodologies

The creation of the vicinal diol functionality on the C18 fatty acid backbone can be achieved through several classic organic synthesis routes. These generally involve the oxidation of the double bond at the C9 position of a suitable precursor like linoleic or oleic acid derivatives.

Direct Hydroxylation Approaches

Direct hydroxylation involves the simultaneous addition of two hydroxyl groups across a double bond. This transformation can be accomplished using powerful oxidizing agents.

One common method is the use of potassium permanganate (B83412) (KMnO₄) under alkaline conditions. This reagent reacts with the alkene to form a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to yield a syn-diol (the two hydroxyl groups are on the same side of the molecule). A procedure for the synthesis of the closely related erythro-9,10-dihydroxystearic acid from oleic acid has been detailed, involving the reaction of oleic acid with KMnO₄ in a sodium hydroxide (B78521) solution at low temperatures (around 10°C). oc-praktikum.de It is crucial to carefully control the reaction conditions to prevent oxidative cleavage of the carbon-carbon double bond, which would result in shorter-chain carboxylic acids. oc-praktikum.de

Another approach involves osmium tetroxide (OsO₄), which provides reliable and efficient syn-dihydroxylation of alkenes. libretexts.orgwikipedia.org Due to its high cost and toxicity, OsO₄ is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as hydrogen peroxide or N-methylmorpholine N-oxide (NMO), to regenerate the osmium catalyst. wikipedia.orgyoutube.com The reaction proceeds through a cyclic osmate ester intermediate, which upon hydrolysis or reduction, yields the vicinal diol. libretexts.orgyoutube.com

Rhenium-based catalysts, such as rhenium heptoxide (Re₂O₇), have also been employed for the hydroxylation of alkenes with hydrogen peroxide. For instance, octadec-9-ene has been converted to octadecane-9,10-diol using this method. psu.edu

| Method | Reagents | Key Features | Stereochemistry |

| Permanganate Hydroxylation | KMnO₄, NaOH | Inexpensive, but risk of over-oxidation. | syn-addition |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | High yield, tolerates many functional groups. | syn-addition |

| Rhenium-catalyzed Hydroxylation | Re₂O₇, H₂O₂ | Can be recycled, requires specific solvents. | Predominantly anti-diol via epoxide intermediate. psu.edu |

Epoxidation-Hydrolysis Sequences

A widely used two-step strategy for synthesizing vicinal diols involves the initial epoxidation of the alkene followed by the hydrolysis of the resulting epoxide ring. This sequence typically results in the formation of an anti-diol, where the two hydroxyl groups are on opposite sides of the carbon chain.

The synthesis of leukotoxin diol has been achieved through this pathway starting from methyl linoleate (B1235992). atsjournals.orgatsjournals.org The double bond at the 9-position is first epoxidized using a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), in a solvent like methylene (B1212753) chloride. atsjournals.org The resulting epoxide, methyl 9,10-epoxy-12-octadecenoate (leukotoxin methyl ester), is then isolated and subjected to acid-catalyzed hydrolysis. atsjournals.orgatsjournals.org Aqueous perchloric acid in a tetrahydrofuran (B95107) (THF) co-solvent is effective for this ring-opening step, yielding the desired methyl 9,10-dihydroxy-12-octadecenoate. atsjournals.org

Similar protocols have been applied to other fatty acids, such as ricinoleic acid, which is the main component of castor oil. atlantis-press.comjst.go.jp The double bond in ricinoleic acid can be epoxidized using in situ generated performic acid (from formic acid and hydrogen peroxide). atlantis-press.com The subsequent hydrolysis of the epoxide ring yields a polyol. atlantis-press.com The epoxidation reaction rate is influenced by temperature; higher temperatures can increase the rate but also lead to a higher rate of oxirane cleavage. analis.com.my

| Step | Reagents | Intermediate/Product | Key Considerations |

| Epoxidation | m-CPBA or Performic acid (in situ) | 9,10-Epoxy-12-octadecenoic acid derivative | Peroxy acids are strong oxidants. Reaction temperature control is important. analis.com.my |

| Hydrolysis | Aqueous acid (e.g., HClO₄) | 9,10-Dihydroxy-12-octadecenoic acid derivative | Typically results in anti-diol formation. |

Regioselective and Stereoselective Synthesis

Controlling the regioselectivity (which double bond reacts in a polyunsaturated fatty acid) and stereoselectivity (the 3D arrangement of the hydroxyl groups) is crucial for preparing specific isomers of this compound for biological studies.

The Sharpless asymmetric dihydroxylation is a powerful method for achieving high enantioselectivity in the syn-dihydroxylation of alkenes. wikipedia.org This method uses a catalytic amount of osmium tetroxide and a stoichiometric oxidant, but with the addition of a chiral ligand. wikipedia.org The most common ligands are derivatives of the cinchona alkaloids, dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ). The choice between these pseudoenantiomeric ligands dictates which face of the double bond is hydroxylated, allowing for the synthesis of a specific enantiomer of the diol. wikipedia.org

Enzymatic methods also offer excellent regio- and stereoselectivity. Fungal peroxygenases have been shown to catalyze the epoxidation of unsaturated fatty acids with high yields. frontiersin.org For example, unspecific peroxygenases (UPOs) can epoxidize oleic acid, linoleic acid, and α-linolenic acid. frontiersin.org The subsequent hydrolysis of these enzymatically formed epoxides can lead to specific diol products.

Derivatization for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological function, researchers synthesize various derivatives and test their activity. This involves modifying specific parts of the molecule, such as the hydroxyl groups or the carboxylic acid.

In one study, chlorinated analogs of leukotoxin diol were synthesized to investigate the effect of replacing the vicinal diol with vicinal chlorides. acs.orgnih.gov This bioisosteric replacement aimed to see if the chloride atoms could mimic the biological role of the hydroxyl groups. The results showed that the chlorinated analog also induced apoptosis in HepG2 cells, suggesting that chlorides can indeed substitute for hydroxyls in this specific biological context. acs.org

Another approach involves creating ester derivatives to probe the importance of the free carboxylic acid group for activity. Both leukotoxin diol and its chlorinated counterpart showed reduced pro-apoptotic effects when their carboxylic acid was converted to a methyl ester. acs.org In a different study, a series of aliphatic and aromatic esters of 9,12-octadecadienoic acid were synthesized and screened for antimicrobial activity. researchgate.net Specific derivatives, such as the 3-nitrophenyl and 4-nitrophenyl esters, showed notable activity against bacterial strains, while the benzyl (B1604629) ester was effective against fungi. researchgate.net

| Derivative Type | Modification | Purpose | Example Finding |

| Halogenated Analog | Replacement of -OH with -Cl | Investigate bioisosteric effects. | Chlorinated analog retained pro-apoptotic activity. acs.org |

| Esterification | Conversion of -COOH to -COOR | Determine the role of the free carboxylic acid. | Methyl esters showed reduced pro-apoptotic effect compared to free acids. acs.org |

| Aromatic/Aliphatic Esters | Esterification with various alcohols | Screen for new biological activities (e.g., antimicrobial). | Nitrophenyl esters showed antibacterial activity; benzyl ester showed antifungal activity. researchgate.net |

Chemo-Enzymatic Hybrid Synthesis Protocols

Chemo-enzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create efficient and specific synthetic routes.

A common strategy for producing epoxides from fatty acids is the chemo-enzymatic in situ formation of a peracid. This method uses a lipase (B570770), such as immobilized Candida antarctica lipase (Novozym 435), to catalyze the reaction between a carboxylic acid and hydrogen peroxide, forming a peracid. analis.com.my This peracid then acts as the oxidizing agent to epoxidize the double bond of the fatty acid in the same reaction vessel. analis.com.my This approach avoids the need to handle potentially unstable peracids directly. The resulting epoxide can then be chemically hydrolyzed to the diol.

Enzymes can also be used for the epoxidation step itself. The cytochrome P450 BM3 enzyme is known to perform regio- and stereoselective epoxidation of polyunsaturated fatty acids. nih.gov This enzymatic step can be followed by a standard chemical hydrolysis to obtain a specific diol isomer. This approach is often more efficient and cost-effective for producing pure enantiomers compared to total chemical synthesis. nih.gov

Multi-enzyme cascades have also been developed. For example, a sequence involving a hydratase to add water across a double bond, followed by an alcohol dehydrogenase to oxidize the resulting hydroxyl group to a ketone, can be used to create specific keto-fatty acids. researchgate.net While not directly producing a diol, these enzymatic platforms demonstrate the potential for complex, multi-step transformations of fatty acids that can be integrated with chemical steps. researchgate.netkribb.re.kr

Analytical Methodologies for the Characterization and Quantification of 9,10 Dihydroxy 12 Octadecenoic Acid

Chromatography-Mass Spectrometry Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 9,10-DiHOME, offering both high separation efficiency and sensitive, specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of 9,10-DiHOME, derivatization is a mandatory step for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This process involves chemically modifying the molecule to increase its volatility and thermal stability. A common approach is the conversion of the hydroxyl and carboxylic acid groups into more volatile ethers and esters. For instance, trimethylsilyl (B98337) (TMS) ether derivatives are frequently prepared. researchgate.netnist.gov

Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in the identification of the compound. researchgate.net For example, the TMS derivative of a related dihydroxy fatty acid showed characteristic fragment ions upon GC-MS analysis that allowed for the determination of the hydroxyl group positions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Separation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of 9,10-DiHOME and its isomers without the need for derivatization. nih.govnih.gov This method is particularly adept at separating complex mixtures of lipid isomers that may be present in biological samples. nih.govjsbms.jp

In LC-MS/MS, the sample is first separated by liquid chromatography, often using a reversed-phase column. The separated components are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the deprotonated molecule [M-H]⁻ of 9,10-DiHOME), its fragmentation, and the analysis of the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides high selectivity and sensitivity for quantification. nih.govnih.gov

Different isomers of dihydroxy-octadecenoic acid can be distinguished by their unique fragmentation patterns in the MS/MS spectrum. For instance, LC-MS/MS has been successfully used to separate and identify various positional isomers of hydroxy- and dihydroxy-octadecenoic acids. nih.govresearchgate.net A study on Baijiu, a traditional Chinese alcoholic beverage, utilized LC-MS/MS to quantify five linoleic acid-derived oxidative metabolites, including 9,10-DiHOME, demonstrating the method's applicability in complex matrices. nih.gov

Table 1: LC-MS/MS Parameters for 9,10-DiHOME Analysis

| Parameter | Value | Reference |

| Precursor Ion [M-H]⁻ (m/z) | 313.2 | nih.gov |

| Product Ions (m/z) | 171.1, 201.1 | nih.gov |

| Collision Energy | Varies depending on instrument | nih.gov |

| Column Type | C18 or similar reversed-phase | nih.govnih.gov |

| Mobile Phase | Acetonitrile/water or Methanol (B129727)/water with additives | nih.govjsbms.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 9,10-DiHOME. While chromatography-mass spectrometry techniques are excellent for identification and quantification, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When infrared radiation is passed through a sample of 9,10-DiHOME, the molecule absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

An FTIR spectrum of 9,10-DiHOME would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups.

C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the stretching of C-H bonds in the alkyl chain.

C=C stretch: A weaker band around 1640-1680 cm⁻¹ for the carbon-carbon double bond.

While a specific FTIR spectrum for 9,10-DiHOME was not found, the spectrum of a similar compound, 10,12-dihydroxy-9-(stearoyloxy) octadecanoic acid, shows these characteristic peaks, illustrating the utility of FTIR in confirming the presence of key functional groups. researchgate.net

Advanced Mass Spectrometry Imaging

Advanced mass spectrometry imaging techniques, such as Desorption Electrospray Ionization-Multiple Reaction Monitoring Mass Spectrometry (DESI-MRM), offer the ability to visualize the spatial distribution of 9,10-DiHOME within a biological tissue sample. This technology combines the specificity of MRM with the spatial information provided by imaging, allowing researchers to map the location of this and other lipids in situ. This can provide crucial insights into the localized biological roles of 9,10-DiHOME.

Method Validation for Quantitative Analysis

For the reliable quantification of 9,10-DiHOME, it is imperative that the analytical method be thoroughly validated. This process ensures that the method is accurate, precise, and reproducible. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by creating a calibration curve with a series of standards of known concentrations. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. nih.gov

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. nih.gov

Precision: The degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

A study developing an LC-MS/MS method for linoleic acid oxides in Baijiu reported excellent linearity (R² > 0.9990), low LODs (0.4 ppb), and good recovery rates (87.25–119.44%) with precision below 6.96% RSD, showcasing a well-validated method. nih.gov

Sample Preparation and Extraction Techniques

The primary goal of sample preparation is to isolate 9,10-DiHOME and related lipid metabolites from complex sample matrices, remove interfering substances, and concentrate the analyte for subsequent analysis. The choice of extraction method is highly dependent on the nature of the sample matrix (e.g., plant material, animal tissue, biological fluids). Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

For the analysis of hydroxyoctadecadienoic acid isomers in meat products, a common procedure involves an initial extraction with methanol. cabidigitallibrary.org This is followed by a purification step using a Sep-Pak C18 solid-phase extraction column to remove non-lipid components and other interferences before analysis by high-performance liquid chromatography (HPLC). cabidigitallibrary.org

In the context of analyzing fatty acid metabolites from gut microbiota in biological samples like tissues and feces, a more rigorous homogenization step is often required. jsbms.jp Samples can be frozen in liquid nitrogen and homogenized using a multiple bead shocker. jsbms.jp Following homogenization, methanol is typically added to extract the lipids. jsbms.jp

The extraction of fatty acids from plant materials presents unique challenges due to the presence of cell walls and active enzymes. researchgate.netnih.gov For fresh plant tissues, an initial extraction with an acetone-based solvent system may be used. researchgate.net To prevent enzymatic degradation of lipids by lipases, which can alter the sample composition, specific precautions are necessary. nih.gov One effective method is to boil the sample in isopropanol, often with an antioxidant like butylated hydroxytoluene (BHT), before proceeding with the lipid extraction. nih.gov Another approach involves using a cold solvent system containing chloroform, methanol, and an acid like acetic or formic acid to inactivate lipases during extraction. nih.gov For dried or lyophilized plant material, extraction with non-polar solvents like hexane (B92381) or petroleum ether is effective for isolating fatty acids and other lipids. researchgate.net A common solvent mixture for the general extraction of total lipids from plants is chloroform/methanol (2:1, v/v). researchgate.net

For oil hydrolyzates, such as those from perilla seeds, a direct solvent extraction using ethyl acetate (B1210297) has been successfully employed to recover hydroxy fatty acids. nih.gov The process may involve repeated extractions to ensure a high recovery of the target analytes. nih.gov

The following tables summarize various extraction protocols used for 9,10-DiHOME and related hydroxy fatty acids from different matrices.

Table 1: Extraction Methods for Hydroxy Fatty Acids from Animal and Microbial Sources

| Matrix | Extraction Protocol | Purification Method | Key Findings & Reference |

|---|---|---|---|

| Meat Products | Analytes were extracted with methanol. | Purification was performed using a Sep-Pak C18 column. | An HPLC method was established for the simultaneous determination of four hydroxyoctadecadienoic acid isomers. The average recoveries were between 87.93% and 89.33%. cabidigitallibrary.org |

Table 2: Extraction Methods for Fatty Acids from Plant Materials

| Matrix Type | Extraction Protocol | Purpose/Considerations | Reference |

|---|---|---|---|

| Fresh Plant Tissue | Prepare an acetone (B3395972) extract, followed by partitioning into a hexane fraction. | General extraction of fatty acids and other lipids. | researchgate.net |

| Dried/Lyophilized Plant Tissue | Extraction with hexane or petroleum ether. | Effective for obtaining fatty acids, long-chain alcohols, and sterols. | researchgate.net |

| Plant Vegetative Tissue | Homogenization in a solvent system of chloroform–methanol–acetic acid (5:5:1, v/v/v) at cold temperatures. | Designed to inactivate lipases, preventing the generation of analytical artifacts. | nih.gov |

Cellular and Molecular Mechanisms of Action Non Clinical Contexts

Interactions with Intracellular Signaling Pathways in Model Systems

In various model systems, 9,10-DiHOME has been shown to interact with key intracellular signaling pathways, demonstrating its role as a signaling molecule.

One of the most well-characterized interactions is with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . caymanchem.comhmdb.ca 9,10-DiHOME acts as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism. caymanchem.comnih.gov By binding to and activating PPARγ, 9,10-DiHOME can modulate the expression of target genes involved in these processes. caymanchem.com

Additionally, 9,10-DiHOME has been identified as an activator of transient receptor potential (TRP) channels , specifically TRPV1 and TRPA1. caymanchem.com These ion channels are involved in sensory perception, including pain and inflammation.

Recent studies have also implicated 9,10-DiHOME in the activation of calcium fluxes in both brown and white adipocytes. nih.gov This suggests a role for calcium signaling in mediating the metabolic effects of 9,10-DiHOME. The mobilization of intracellular calcium can trigger a cascade of downstream signaling events, including the translocation of fatty acid transporters to the cell surface. nih.gov

Furthermore, another gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid (HYA), which is structurally similar to 9,10-DiHOME, has been shown to activate the GPR40-MEK-ERK pathway . nih.gov This finding suggests that related hydroxy fatty acids may utilize G protein-coupled receptor signaling to exert their effects.

Modulation of Cellular Processes in In Vitro Studies (e.g., mitochondrial respiration, cellular viability)

In vitro studies have revealed that 9,10-DiHOME can significantly impact fundamental cellular processes, with its effects often being concentration-dependent.

Mitochondrial Respiration and Function:

A primary target of 9,10-DiHOME's toxic effects at high concentrations is the mitochondrion. nih.gov In human HeLa cells, treatment with methylated 9,10-DiHOME at concentrations observed in some disease states (180 to 210 μM) resulted in mitochondrial swelling, the release of cytochrome c, and leakage of the mitochondrial-specific dye Mitotracker Green. nih.gov These events are indicative of compromised mitochondrial inner membrane permeability and disrupted mitochondrial function, ultimately leading to apoptosis. nih.gov The threo configuration of 9,10-DiHOME was found to be more potent in inducing mitochondrial swelling than the erythro configuration. nih.gov In rabbit renal proximal tubule cells, a mixture of 9,10- and 12(13)-DiHOME induced mitochondrial dysfunction and cell death. caymanchem.comnih.gov

Cellular Viability:

The disruption of mitochondrial function by 9,10-DiHOME directly impacts cellular viability. The release of cytochrome c from damaged mitochondria is a key trigger for the intrinsic apoptotic pathway. nih.gov In insect-derived Sf-21 cells, which have low endogenous epoxide hydrolase activity, DiHOMEs were found to be toxic, whereas their precursor, EpOMEs, were not. nih.gov This highlights the bioactivation of the epoxide to the more toxic diol.

Other Cellular Effects:

Beyond mitochondrial toxicity, 9,10-DiHOME has been shown to exert other effects on mammalian cells, including the stimulation of MCF-7 breast cancer cell proliferation and the modulation of the sodium cation current in cardiac cells. caymanchem.com It can also induce oxidative stress at high concentrations (90 μM) in endothelial cells isolated from porcine pulmonary arteries. nih.gov

| Cellular Process | Model System | Observed Effect of 9,10-DiHOME | Concentration |

| Mitochondrial Respiration | Human HeLa Cells | Swelling, cytochrome c release, membrane permeability compromise | 180-210 μM (methylated form) |

| Mitochondrial Respiration | Rabbit Renal Proximal Tubule Cells | Dysfunction | Equimolar mixture with 12,13-DiHOME |

| Cellular Viability | Human HeLa Cells | Induction of apoptosis | 180-210 μM (methylated form) |

| Cellular Viability | Rabbit Renal Proximal Tubule Cells | Cell death | Equimolar mixture with 12,13-DiHOME |

| Cellular Viability | Insect Sf-21 Cells | Toxicity | Not specified |

| Cell Proliferation | MCF-7 Breast Cancer Cells | Stimulation | Not specified |

| Ion Channel Modulation | Cardiac Cells | Modulation of sodium cation current | Not specified |

| Oxidative Stress | Porcine Pulmonary Artery Endothelial Cells | Induction | 90 μM |

Role as Lipid Mediators in Cellular Communication (Non-Human Cells)

In non-human cellular systems, 9,10-DiHOME functions as a lipid mediator, participating in cell-to-cell communication and modulating cellular responses.

In insect-derived Sf21 cells, the toxicity of leukotoxin is dependent on its conversion to 9,10-DiHOME by soluble epoxide hydrolase (sEH). caymanchem.com Cells expressing sEH were susceptible to the toxic effects of leukotoxin, while control cells were not. caymanchem.com However, 9,10-DiHOME itself was toxic to both cell types, indicating it is the direct effector molecule. caymanchem.com

In the context of immune cells, both 9(10)-EpOME and 9,10-DiHOME exhibit neutrophil chemotactic activity, attracting these immune cells to sites of inflammation. caymanchem.comhmdb.ca However, 9,10-DiHOME has also been shown to inhibit the neutrophil respiratory burst, a critical mechanism for killing pathogens. caymanchem.comhmdb.ca This suggests a complex, modulatory role in the inflammatory process.

Mechanistic Investigations in Animal Models (Excluding Clinical Outcomes)

Animal models have provided valuable insights into the in vivo mechanisms of action of 9,10-DiHOME, particularly concerning metabolic regulation and immune responses.

Studies in mice have demonstrated the influence of 9,10-DiHOME on metabolic processes. As a PPARγ ligand, 9,10-DiHOME has been shown to stimulate adipogenesis (the formation of fat cells) while inhibiting osteoblastogenesis (the formation of bone cells) in a murine marrow-derived mesenchymal progenitor cell line. hmdb.canih.gov This dual effect highlights its role in cell fate determination within the bone marrow.

Furthermore, research has shown that 9,10-DiHOME, along with its isomer 12,13-DiHOME, can activate calcium fluxes in mouse brown and white adipocytes. nih.gov This activation is thought to be a key signaling event leading to changes in metabolism, such as the recruitment of fatty acid transport proteins to the cell surface. nih.gov

In animal models, 9,10-DiHOME has been shown to modulate immune responses. In a co-culture system of murine naïve T cells and dendritic cells (DCs), 9,10-DiHOME was found to induce the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov The effect was significantly diminished in the absence of DCs, suggesting that 9,10-DiHOME acts indirectly on T cells by modulating DC function. nih.gov This is consistent with its role as a PPARγ agonist, as PPARγ activation in DCs can promote Treg differentiation. nih.gov

However, the in vivo administration of 9,10-DiHOME to mice did not lead to an increase in Treg cells in the intestine or mesenteric lymph nodes. nih.gov This could be due to the pre-existing levels of endogenous 9,10-DiHOME in these tissues. nih.gov

Ecological and Inter Species Roles of 9,10 Dihydroxy 12 Octadecenoic Acid

Function in Plant-Pathogen Interactions

Oxylipins are well-established as key components of plant defense mechanisms against pathogens. nih.gov Plants utilize a variety of oxygenated fatty acids to combat infections, and 9,10-dihydroxy-12-octadecenoic acid and related compounds are implicated in these defensive strategies. The production of such oxylipins often increases upon pathogen attack, suggesting their direct or indirect role in mitigating disease. nih.gov

Research has shown that several hydroxy and dihydroxy fatty acids possess direct antimicrobial properties against a range of plant pathogens. nih.govnih.gov For instance, some oxylipins have demonstrated inhibitory effects on the growth of pathogenic fungi and oomycetes. nih.govnih.gov Specifically, compounds structurally similar to this compound, such as other dihydroxyoctadecenoic acids, have been investigated for their antifungal activities. nih.gov For example, 7,10-dihydroxy-8(E)-octadecenoic acid, another dihydroxy fatty acid, has shown potent antibacterial activity against plant pathogenic bacteria. researchgate.net This suggests that the production of this compound by plants could serve as a direct chemical defense against invading microbes.

Furthermore, some plant-derived oxylipins are known to act as signaling molecules that regulate the expression of defense-related genes. nih.gov While the specific signaling roles of this compound are still under investigation, the broader family of oxylipins is known to be central to the plant's induced resistance responses.

Role in Microbial Interactions and Communication

In the microbial world, this compound and its isomers are significant players in fungal and bacterial communication and development. These molecules, often referred to as oxylipins, can act as autoregulatory factors and as inter-species communication signals. researchgate.net

In fungi, dihydroxy fatty acids are involved in regulating the balance between sexual and asexual reproduction, a critical aspect of their life cycle. researchgate.net For example, specific dihydroxyoctadecadienoic acids have been shown to influence the development of fungal structures. researchgate.net The biosynthesis of these compounds is often carried out by specialized enzymes called linoleate (B1235992) diol synthases. researchgate.netwikipedia.orgnih.gov These enzymes convert linoleic acid into various hydroperoxy and dihydroxy derivatives, including isomers of this compound. researchgate.netnih.gov The production of these oxylipins can influence the synthesis of other secondary metabolites, including mycotoxins, thereby affecting the fungus's interaction with its environment and other organisms. researchgate.net

Some bacteria are also known to produce dihydroxy fatty acids. For instance, Pseudomonas aeruginosa produces 7,10-dihydroxy-8(E)-octadecenoic acid, which exhibits broad-spectrum antibacterial activity. researchgate.net While the direct production of this compound by bacteria is less documented, gut microbes are known to metabolize linoleic acid into various hydroxy fatty acids, such as 10-hydroxy-cis-12-octadecenoic acid. nih.gov These microbial metabolites can then influence the host's physiology, indicating a role for such compounds in host-microbe interactions. nih.gov

The production of these compounds by one microbial species can affect the growth and development of others, highlighting their role in shaping microbial community structures.

Significance in the Metabolism of Diverse Organisms

This compound is a metabolite of linoleic acid, an essential fatty acid in many organisms. hmdb.ca Its formation is primarily an enzymatic process, although non-enzymatic oxidation can also occur under conditions of oxidative stress. wikipedia.org

In fungi, the key enzymes responsible for the synthesis of dihydroxy fatty acids are linoleate diol synthases (LDS). researchgate.netwikipedia.org These are bifunctional enzymes that first introduce a hydroperoxy group into linoleic acid and then convert it into a diol. nih.gov Different fungal species possess LDS enzymes with varying specificities, leading to the production of a range of dihydroxy fatty acid isomers. researchgate.netnih.gov For example, the fungus Gaeumannomyces graminis produces (7S,8S)-dihydroxylinoleic acid through the action of its linoleate diol synthase. wikipedia.org Similarly, Penicillium chrysogenum has been shown to produce 8R,11S-DiHODE. nih.gov

In plants, the biosynthesis of dihydroxy fatty acids can occur through the peroxygenase pathway. nih.gov This pathway can convert hydroperoxy fatty acids into epoxides, which are then hydrolyzed to diols. nih.gov While the specific enzymes for this compound formation in plants are not as well-characterized as in fungi, the presence of this and related compounds in plant tissues points to active metabolic pathways. researchgate.net

In mammals, including humans, this compound has been detected in tissues and is considered a metabolite of linoleic acid. hmdb.ca It can be formed from the corresponding epoxide, 9,10-epoxy-12-octadecenoic acid (leukotoxin), through the action of soluble epoxide hydrolase. hmdb.canih.gov This metabolic conversion is significant as the diol is often associated with the toxic effects attributed to leukotoxin. hmdb.canih.gov The presence of this compound in mammalian systems suggests its involvement in physiological and pathophysiological processes, such as inflammation and cell signaling. hmdb.caualberta.ca

Industrial and Biotechnological Applications of 9,10 Dihydroxy 12 Octadecenoic Acid and Its Derivatives

Utilization as a Building Block for Specialty Chemicals

The bifunctional nature of 9,10-dihydroxy-12-octadecenoic acid, possessing both hydroxyl and carboxylic acid groups, allows it to serve as a monomer or an intermediate in the synthesis of a variety of specialty chemicals.

The presence of multiple reactive sites in this compound makes it a candidate for the synthesis of bio-based polymers. The hydroxyl and carboxyl groups can participate in polymerization reactions to form polyesters and other polymers. While direct polymerization of this compound is a subject of ongoing research, related hydroxy fatty acids have demonstrated this potential. For instance, polymers have been synthesized from 12-hydroxy-9-octadecenoic acid (ricinoleic acid) and 1,2,3-propanetriol (glycerol). The diol structure of this compound could be utilized to create cross-linked polymers with unique properties. Further research into the polymerization of this specific dihydroxy fatty acid could lead to the development of novel bioplastics, coatings, and adhesives with tailored functionalities.

Fatty acids and their derivatives are widely used in the formulation of lubricants and emulsifiers due to their amphiphilic nature. The hydroxyl groups in this compound increase its polarity, which can enhance its performance as a boundary lubricant or as a component in emulsifying agents. The long hydrocarbon chain provides lubricity, while the polar hydroxyl and carboxyl groups can adhere to metal surfaces or orient themselves at oil-water interfaces. This dual characteristic is beneficial for creating stable emulsions in the food, cosmetic, and pharmaceutical industries, as well as for developing high-performance biolubricants for various mechanical applications.

This compound can be chemically modified to produce a range of bio-based additives. Esterification of the carboxylic acid group or etherification of the hydroxyl groups can yield derivatives with specific properties, such as plasticizers, surfactants, and corrosion inhibitors. The inherent biodegradability of this fatty acid makes its derivatives attractive as environmentally friendly alternatives to petroleum-based additives.

Biotechnological Production for Industrial Scale

The efficient and sustainable production of this compound is crucial for its industrial viability. Biotechnological routes, employing enzymes or whole-cell microorganisms, offer a promising alternative to chemical synthesis. The compound is a known metabolite of linoleic acid. hmdb.cawikipedia.org The enzymatic conversion of linoleic acid, an abundant and renewable resource from vegetable oils, can be achieved through the action of specific enzymes like lipoxygenases and hydratases. wikipedia.orgd-nb.info

For example, a related compound, 10-hydroxy-12(Z)-octadecenoic acid, is produced from linoleic acid by the gut microbiome. caymanchem.comnih.gov Research into optimizing fermentation conditions and developing robust microbial strains through genetic engineering is ongoing. The goal is to establish cost-effective and scalable bioprocesses for the production of this compound to meet potential industrial demand.

Application in Material Science Research and Development

In material science, there is a continuous search for new molecules that can impart novel properties to materials. The unique chemical structure of this compound makes it a compound of interest. pubcompare.ai Its potential to form self-assembled monolayers on various substrates could be exploited for surface modification, leading to materials with controlled wettability, adhesion, and biocompatibility. The diol functionality can also be used to create new types of organic-inorganic hybrid materials with enhanced thermal and mechanical properties.

Potential in Biosurfactant Development

Biosurfactants are surface-active compounds produced by living organisms. They are gaining attention as green alternatives to synthetic surfactants. This compound exhibits the structural requirements of a surfactant molecule, with a hydrophilic head (the diol and carboxyl groups) and a hydrophobic tail (the hydrocarbon chain). hmdb.ca Its ability to lower surface and interfacial tension can be harnessed in various applications, including enhanced oil recovery, bioremediation of pollutants, and in the formulation of detergents and cosmetics. Further studies are needed to fully characterize its surfactant properties and to evaluate its performance in comparison to existing biosurfactants.

Future Research Directions in 9,10 Dihydroxy 12 Octadecenoic Acid Studies

Elucidation of Undiscovered Biosynthetic and Degradative Pathways

While the primary biosynthetic pathway for 9,10-DiHOME involves the cytochrome P450-mediated epoxidation of linoleic acid to 9,10-epoxyoctadecenoic acid (9,10-EpOME), followed by hydrolysis via soluble epoxide hydrolase, the intricacies of these processes and the existence of alternative pathways are not fully understood. nih.gov Future research should focus on identifying the specific CYP450 isoforms responsible for the initial epoxidation in various tissues and under different physiological conditions.

Furthermore, the complete degradative pathways of 9,10-DiHOME remain to be fully characterized. While β-oxidation is a likely route for its catabolism, as suggested by studies on related trihydroxy fatty acids in plants, the specific enzymes and intermediate metabolites involved in mammalian systems are yet to be identified. researchgate.net Investigating these pathways is crucial for understanding the regulation of 9,10-DiHOME levels and its biological half-life.

Advanced Stereoselective Synthesis for Enhanced Biological Probing

9,10-DiHOME possesses two chiral centers at carbons 9 and 10, leading to four possible stereoisomers (9R,10R; 9S,10S; 9R,10S; 9S,10R). The biological activities of these individual stereoisomers are likely distinct, yet many studies have utilized racemic mixtures. The development of advanced, cost-effective stereoselective synthesis methods is paramount for producing pure enantiomers of 9,10-DiHOME. This will enable researchers to conduct precise structure-activity relationship studies, discerning which specific stereoisomer is responsible for a particular biological effect. Such targeted investigations are essential for designing potent and selective probes to explore the compound's mechanisms of action.

Comprehensive Mapping of Cellular Targets and Signaling Networks in Model Systems

The known biological activities of 9,10-DiHOME, including its role as a peroxisome proliferator-activated receptor (PPAR) gamma2 ligand and its effects on neutrophil function, point to complex interactions with cellular machinery. hmdb.ca However, a comprehensive map of its direct molecular targets and the downstream signaling cascades it modulates is still lacking.

Future research should employ a multi-pronged approach to identify the full spectrum of 9,10-DiHOME's cellular partners. This could involve:

Affinity-based proteomics: To isolate and identify proteins that directly bind to 9,10-DiHOME.

Transcriptomic and proteomic analyses: To map the global changes in gene and protein expression in response to treatment with specific 9,10-DiHOME stereoisomers in various cell types and model organisms.

Genetic manipulation: Utilizing techniques like CRISPR-Cas9 to knock out or modify putative target proteins and observe the resulting phenotypic changes in the presence of 9,10-DiHOME.

A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid (HYA), has been shown to ameliorate intestinal epithelial barrier impairment, partially through the GPR40-MEK-ERK pathway. nih.gov Investigating whether 9,10-DiHOME interacts with similar G protein-coupled receptors (GPCRs) or other receptor families is a promising avenue.

Development of Novel Analytical Tools for Spatiotemporal Quantification

To fully understand the physiological and pathophysiological roles of 9,10-DiHOME, it is crucial to accurately measure its concentration and distribution within tissues and even within subcellular compartments. Current analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful but can be limited in their ability to provide high-resolution spatial information. researchgate.net

Future efforts should focus on developing novel analytical tools with enhanced sensitivity and spatial resolution. This could include:

Mass spectrometry imaging (MSI): To visualize the distribution of 9,10-DiHOME directly in tissue sections, providing a spatiotemporal map of its localization.

Fluorescent probes: Designing and synthesizing specific fluorescent probes that bind to 9,10-DiHOME could enable real-time imaging of its dynamics within living cells.

Advanced separation techniques: Improving chromatographic methods to effectively separate and quantify all four stereoisomers of 9,10-DiHOME and its various metabolites from complex biological matrices.

Exploration of New Biotechnological Production Platforms and Process Optimization

The limited availability of pure 9,10-DiHOME, particularly its individual stereoisomers, is a significant bottleneck for research. While chemical synthesis is one approach, biotechnological production offers a potentially more sustainable and cost-effective alternative.

Future research should explore the use of engineered microorganisms, such as yeast (e.g., Yarrowia lipolytica) or bacteria (e.g., Escherichia coli), as platforms for the biosynthesis of 9,10-DiHOME. mdpi.comacs.org This would involve: